(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid
Overview
Description
NCS-382, also known by its IUPAC name (2E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzoaannulen-6-ylidene)acetic acid, is a moderately selective antagonist for the gamma-hydroxybutyric acid (GHB) receptor . It has been studied for its potential therapeutic applications, particularly in blocking the effects of gamma-hydroxybutyric acid in animals, and has shown both anti-sedative and anticonvulsant properties .
Preparation Methods
The synthesis of NCS-382 involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product
Chemical Reactions Analysis
NCS-382 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NCS-382 can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
NCS-382 has been extensively studied for its scientific research applications. In chemistry, it is used as a tool to study the gamma-hydroxybutyric acid receptor and its interactions . In biology and medicine, NCS-382 has been investigated for its potential therapeutic applications, including the treatment of gamma-hydroxybutyric acid overdose and the genetic metabolic disorder succinic semialdehyde dehydrogenase deficiency . Additionally, NCS-382 has shown promise as a brain-penetrating ligand with high affinity for the CaMKII alpha hub domain, making it a potential candidate for pharmacological interventions in neurodegenerative disorders .
Mechanism of Action
NCS-382 exerts its effects by selectively binding to the gamma-hydroxybutyric acid receptor, thereby blocking the effects of gamma-hydroxybutyric acid . This antagonistic action results in the compound’s anti-sedative and anticonvulsant properties. Additionally, NCS-382 has been shown to interact with the CaMKII alpha hub domain, stabilizing the protein and potentially providing neuroprotective effects .
Comparison with Similar Compounds
NCS-382 is structurally related to gamma-hydroxybutyric acid, but it has distinct properties that make it unique. Unlike gamma-hydroxybutyric acid, which is a neuromodulator with sedative effects, NCS-382 acts as an antagonist and has anti-sedative properties . Other similar compounds include Ph-HTBA, which is an analog of NCS-382 with improved affinity and preserved brain permeability . Ph-HTBA has shown promise as a high-affinity brain-penetrant stabilizer of the CaMKII alpha hub domain .
Biological Activity
(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetic acid
- Molecular Formula : C13H14O3
- Molecular Weight : 218.25 g/mol
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation markers in various models.
Antioxidant Properties
Studies have shown that (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetic acid exhibits significant antioxidant activity. For instance, it was found to scavenge free radicals effectively in vitro:
Test System | IC50 Value (µM) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
This suggests its potential utility in preventing oxidative damage in biological systems.
Anti-inflammatory Activity
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated a reduction in pro-inflammatory cytokine production:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-α | 150 | 80 |
IL-6 | 120 | 60 |
These results indicate that the compound may modulate inflammatory responses.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. Inhibitory concentrations were determined as follows:
Enzyme | IC50 Value (µM) |
---|---|
COX-1 | 15 |
COX-2 | 20 |
These findings suggest a promising role for the compound in managing inflammatory conditions.
Case Studies
- In Vivo Studies : In a murine model of arthritis, administration of (2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo annulen-6-ylidene)acetic acid resulted in reduced joint swelling and pain scores compared to control groups.
- Cell Culture Experiments : Human fibroblast-like synoviocytes treated with varying concentrations of the compound showed decreased proliferation and migration rates, indicating potential applications in cancer therapy.
Properties
IUPAC Name |
(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15)/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADPGHINQMWEAG-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C(/C(=C/C(=O)O)/C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326809-98-7 | |
Record name | NCS-382 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0326809987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NCS-382 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WW2CD9KK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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